Tropine

概要

説明

Tropine is a derivative of tropane containing a hydroxyl group at the third carbon. It is also known as 3-tropanol. This compound is a white hygroscopic crystalline powder that is both a heterocyclic alcohol and an amine. It is a central building block of many chemicals active in the nervous system, including tropane alkaloids .

準備方法

Synthetic Routes and Reaction Conditions

Tropine can be synthesized through the hydrolysis of athis compound or other solanaceous alkaloids . One common method involves the hydrolysis of athis compound using hydrochloric acid, followed by neutralization with sodium hydroxide to yield this compound . Another method involves the reduction of tropinone using sodium amalgam in the presence of ethanol .

Industrial Production Methods

Industrial production of this compound often involves the extraction from plants such as Atropa belladonna and Datura stramonium, followed by chemical synthesis to increase yield and purity . The process typically includes extraction, purification, and chemical modification steps to obtain the desired compound .

化学反応の分析

Types of Reactions

Tropine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to tropinone using oxidizing agents such as potassium permanganate.

Reduction: Tropinone can be reduced back to this compound using reducing agents like sodium amalgam.

Substitution: This compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium amalgam in ethanol.

Substitution: Various halogenating agents and nucleophiles depending on the desired substitution.

Major Products Formed

Oxidation: Tropinone.

Reduction: this compound.

Substitution: Various substituted this compound derivatives depending on the reagents used.

科学的研究の応用

Pharmaceutical Applications

Tropine is primarily recognized for its role in the synthesis of tropane alkaloids, which are used in several therapeutic contexts:

-

Anticholinergic Drugs : this compound is a key component in the synthesis of anticholinergic agents like athis compound and scopolamine. These compounds are utilized for their ability to block acetylcholine receptors, providing therapeutic effects in conditions such as:

- Asthma and COPD : Tropane alkaloids are used as bronchodilators to alleviate symptoms.

- Gastrointestinal Disorders : They help manage urinary dysfunction and irritable bowel syndrome by reducing smooth muscle spasms .

- Ophthalmology : Homathis compound, derived from this compound, is used to induce mydriasis (dilation of pupils) for eye examinations .

- Nausea and Motion Sickness : Scopolamine is widely used to prevent nausea and vomiting associated with motion sickness and postoperative situations .

Catalytic Applications

This compound has been explored in the development of functionalized ionic liquids (FAILs), which demonstrate potential as catalysts in chemical reactions:

- Catalytic Synthesis of Aspirin : this compound-based ionic liquids have shown excellent performance in catalyzing the synthesis of aspirin, achieving yields of up to 88.7% with high selectivity (90.8%) . This highlights the compound's utility in green chemistry applications, where environmentally friendly solvents are sought.

Biosynthetic Research

Research on this compound also extends to its biosynthesis and potential applications in drug discovery:

- Biosynthetic Pathways : Studies have identified the genetic pathways involved in the biosynthesis of tropane alkaloids from plants like Duboisia, revealing insights into how these compounds can be produced sustainably through biotechnological methods .

- Genome Mining : The exploration of microbial genomes has led to the discovery of novel biosynthetic gene clusters that may produce new bioactive compounds related to this compound. This approach enhances drug discovery efforts by identifying previously uncharacterized metabolites with potential therapeutic effects .

Case Study 1: Tropane Alkaloids in Clinical Use

A comprehensive review highlighted the pharmacological significance of tropane alkaloids, emphasizing their essential roles as antiemetics and anesthetics. The study analyzed various clinical applications and documented their effectiveness across different medical conditions .

Case Study 2: this compound-Based Ionic Liquids

Research demonstrated that this compound-derived ionic liquids could be reused effectively in catalytic processes without significant loss of activity, showcasing their economic viability for industrial applications .

作用機序

Tropine exerts its effects primarily through its interaction with the nervous system. It acts as a precursor to various tropane alkaloids, which are known to interact with muscarinic acetylcholine receptors. These interactions inhibit the parasympathetic nervous system, leading to effects such as pupil dilation, increased heart rate, and reduced salivation .

類似化合物との比較

Similar Compounds

Atropine: A tropane alkaloid used as an antimuscarinic agent.

Scopolamine: Another tropane alkaloid with similar antimuscarinic properties.

Cocaine: A tropane alkaloid known for its stimulant effects.

Uniqueness

This compound is unique in its role as a central building block for many tropane alkaloids. Its hydroxyl group at the third carbon allows for various chemical modifications, making it a versatile precursor in synthetic chemistry .

生物活性

Tropine is a bicyclic organic compound classified as a tropane alkaloid, primarily derived from the plant family Solanaceae. It serves as a precursor to various biologically active compounds, including athis compound and scopolamine, which have significant pharmacological applications. This article delves into the biological activities of this compound, focusing on its biosynthesis, pharmacological effects, and potential therapeutic applications.

1. Biosynthesis of this compound

This compound is synthesized through a series of enzymatic reactions involving the amino acids arginine and proline. The key steps in the biosynthetic pathway include:

- Conversion of Arginine to Putrescine : Arginine is decarboxylated to form putrescine, which is further transformed into tropinone.

- Reduction of Tropinone to this compound : The enzyme tropinone reductase (TR) catalyzes the stereospecific reduction of tropinone to this compound. This enzymatic activity is crucial for the accumulation of tropane alkaloids in plants such as Atropa belladonna and Datura stramonium .

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Source Plant |

|---|---|---|

| Tropinone Reductase (TR) | Converts tropinone to this compound | Datura stramonium |

| Hyoscyamine 6β-hydroxylase | Converts hyoscyamine to scopolamine | Atropa belladonna |

2. Pharmacological Properties

This compound exhibits several pharmacological activities, primarily due to its role as a precursor to athis compound and scopolamine, both of which are known for their anticholinergic properties. The biological activities of this compound include:

- Antimuscarinic Effects : this compound blocks muscarinic acetylcholine receptors, leading to effects such as pupil dilation (mydriasis), increased heart rate (tachycardia), and reduced secretions from glands.

- CNS Effects : As a precursor to scopolamine, this compound has implications in treating motion sickness and postoperative nausea by acting on central nervous system pathways .

Table 2: Pharmacological Effects of this compound Derivatives

| Compound | Primary Action | Clinical Use |

|---|---|---|

| Athis compound | Antimuscarinic | Treatment of bradycardia, mydriasis |

| Scopolamine | Antiemetic | Motion sickness treatment |

3. Case Studies and Research Findings

Recent studies have highlighted the efficacy of athis compound (derived from this compound) in clinical settings:

- A meta-analysis involving 19 studies with over 3,000 children demonstrated that athis compound effectively slows the progression of myopia (nearsightedness) in children. The study indicated significant reductions in annual progression rates across different concentrations of athis compound .

- In another study focusing on the pharmacokinetics of scopolamine derived from this compound, researchers found that modified formulations led to improved absorption rates and bioavailability, suggesting potential for enhanced therapeutic outcomes in treating motion sickness .

4. Conclusion

This compound plays a crucial role in the biosynthesis of important tropane alkaloids with significant pharmacological applications. Its antimuscarinic properties make it valuable in various medical treatments, particularly in managing conditions like myopia and motion sickness. Ongoing research into its derivatives continues to uncover new therapeutic potentials, emphasizing the importance of understanding its biological activity.

特性

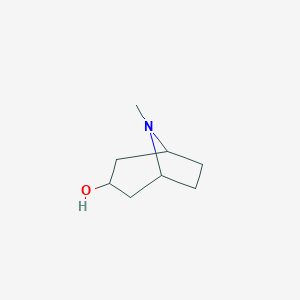

IUPAC Name |

8-methyl-8-azabicyclo[3.2.1]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHOMWAPJJPNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859224 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Merck Index] White or cream-colored crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Tropine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | Tropine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

135-97-7, 120-29-6, 7432-10-2 | |

| Record name | Pseudotropine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tropine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, (3-endo)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tropine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of pseudotropine in tropane alkaloid biosynthesis?

A: Pseudothis compound is a key branching point intermediate in the biosynthesis of tropane alkaloids. While this compound, its stereoisomer, leads to the formation of hyoscyamine and scopolamine, pseudothis compound serves as a precursor for calystegines. [, , , ]

Q2: Which enzyme is responsible for the formation of pseudothis compound?

A: Pseudothis compound is formed from tropinone through the action of a stereospecific enzyme called tropinone reductase II (TR-II). This enzyme utilizes NADPH as a cofactor and catalyzes the reduction of the 3-keto group of tropinone to a 3β-hydroxyl group, yielding pseudothis compound. [, , , ]

Q3: How does the stereospecificity of tropinone reductases influence alkaloid biosynthesis?

A: Plants possess two distinct tropinone reductases: TR-I and TR-II. TR-I specifically produces this compound, leading to hyoscyamine and scopolamine synthesis, while TR-II generates pseudothis compound, directing the pathway towards calystegine production. This branching, controlled by enzyme stereospecificity, dictates the final alkaloid profile in plants. [, , ]

Q4: Can the manipulation of tropinone reductase expression alter alkaloid profiles in plants?

A: Yes, research has shown that overexpressing specific tropinone reductases can significantly alter the alkaloid composition in plants. For instance, overexpressing the gene encoding for pseudothis compound-forming tropinone reductase in Atropa belladonna led to an increased accumulation of calystegines. [] Conversely, overexpressing the this compound-forming reductase increased hyoscyamine and scopolamine levels while decreasing calystegines. [, ]

Q5: Does the presence of putrescine N-methyltransferase (PMT) influence pseudothis compound levels?

A: While PMT is crucial for initiating tropane alkaloid biosynthesis, its overexpression alone does not appear to directly affect pseudothis compound or other tropane alkaloid levels in Atropa belladonna. This suggests that other enzymes or regulatory mechanisms downstream of PMT might be more critical in controlling pseudothis compound production. []

Q6: What is the molecular formula and weight of pseudothis compound?

A: The molecular formula of pseudothis compound is C8H15NO, and its molecular weight is 141.21 g/mol. []

Q7: What is the structural difference between this compound and pseudothis compound?

A: this compound and pseudothis compound are stereoisomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of atoms. Specifically, they differ in the orientation of the hydroxyl group at the C3 position of the tropane ring system. [, , , ]

Q8: How can NMR spectroscopy be used to analyze pseudothis compound?

A: NMR, particularly 13C spin-lattice relaxation studies, has been employed to understand the anisotropic rotational motion of pseudothis compound in solution. These studies provide insights into the molecule's dynamics and interactions with its environment. [] Additionally, using shift reagents like tris(dipivalomethanato)europium(III) simplifies the NMR spectra of bifunctional tropanes like pseudothis compound, aiding in structural analysis and conformational studies. []

Q9: Are there analytical methods to detect pseudothis compound in complex matrices like food?

A: Yes, sensitive and selective analytical methods like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) have been developed and validated for the simultaneous determination of various tropane alkaloids, including pseudothis compound, in complex matrices like teas, herbal teas, and animal feed. [, ] These methods are crucial for monitoring and regulating the levels of these potentially toxic alkaloids in food and feed.

Q10: Is pseudothis compound itself pharmacologically active?

A: While pseudothis compound itself shows limited pharmacological activity compared to its esterified derivatives like calystegines, research has shown its potential use in developing novel pharmaceutical compounds. For example, incorporating pseudothis compound into the structure of athis compound analogues yielded compounds with varying antimuscarinic potencies, highlighting its potential as a scaffold for drug design. [, ]

Q11: What are the biological activities of calystegines, the derivatives of pseudothis compound?

A: Calystegines, synthesized from pseudothis compound, are potent and specific inhibitors of glycosidases. [] This inhibitory activity gives them potential applications in various fields, including medicine, as they can affect various biological processes involving carbohydrate metabolism.

Q12: How does the structure of pseudothis compound relate to the activity of its derivatives?

A: The structure of pseudothis compound, particularly the orientation of the hydroxyl group at the C3 position, plays a critical role in the activity and selectivity of its derivatives. For example, studies on athis compound analogues revealed that the 3α configuration, corresponding to this compound derivatives, generally exhibits higher antimuscarinic potency compared to the 3β configuration found in pseudothis compound derivatives. [] This highlights the importance of stereochemistry in drug design and development.

Q13: Can pseudothis compound or its derivatives be used as biomarkers?

A: While the research provided doesn't directly address pseudothis compound or its derivatives as biomarkers, their presence and levels in specific plants or plant parts can be indicative of certain physiological states or responses to environmental stimuli. [] Further research is needed to explore their full potential as biomarkers in various biological systems.

Q14: What is known about the toxicity of pseudothis compound?

A: While pseudothis compound is less toxic compared to other tropane alkaloids like athis compound and scopolamine, research on mice indicates potential adverse effects. [] Mice fed exclusively on field bindweed (Convolvulus arvensis), a plant containing pseudothis compound, exhibited severe hepatic necrosis and gastritis, leading to death or euthanasia within a week. [] This highlights the need for careful consideration and monitoring of pseudothis compound levels in food and feed.

Q15: Are there any regulations regarding the presence of pseudothis compound in food and feed?

A: While specific regulations targeting pseudothis compound might vary depending on the region, the presence of tropane alkaloids, including pseudothis compound, in food and feed is increasingly recognized as a potential health concern. [] Analytical methods are being developed and validated to monitor their levels and ensure consumer safety.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。